tert-Butyl 4-isothiocyanatobenzoate tert-Butyl 4-isothiocyanatobenzoate
Brand Name: Vulcanchem
CAS No.: 486415-37-6
VCID: VC3844764
InChI: InChI=1S/C12H13NO2S/c1-12(2,3)15-11(14)9-4-6-10(7-5-9)13-8-16/h4-7H,1-3H3
SMILES: CC(C)(C)OC(=O)C1=CC=C(C=C1)N=C=S
Molecular Formula: C12H13NO2S
Molecular Weight: 235.3 g/mol

tert-Butyl 4-isothiocyanatobenzoate

CAS No.: 486415-37-6

Cat. No.: VC3844764

Molecular Formula: C12H13NO2S

Molecular Weight: 235.3 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 4-isothiocyanatobenzoate - 486415-37-6

Specification

CAS No. 486415-37-6
Molecular Formula C12H13NO2S
Molecular Weight 235.3 g/mol
IUPAC Name tert-butyl 4-isothiocyanatobenzoate
Standard InChI InChI=1S/C12H13NO2S/c1-12(2,3)15-11(14)9-4-6-10(7-5-9)13-8-16/h4-7H,1-3H3
Standard InChI Key LXVVKZRNRVNESX-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)C1=CC=C(C=C1)N=C=S
Canonical SMILES CC(C)(C)OC(=O)C1=CC=C(C=C1)N=C=S

Introduction

Chemical Structure and Physicochemical Properties

tert-Butyl 4-isothiocyanatobenzoate consists of a benzoate backbone substituted with a tert-butyl ester at the carboxyl position and an isothiocyanate (-N=C=S) group at the para position of the aromatic ring. The IUPAC name, tert-butyl 4-isothiocyanatobenzoate, reflects this substitution pattern. Key physicochemical properties include:

PropertyValueSource Reference
Molecular FormulaC₁₂H₁₃NO₂S
Molecular Weight235.30 g/mol
Canonical SMILESCC(C)(C)OC(=O)C₁=CC=C(C=C₁)N=C=S
LogP (Partition Coefficient)3.38
Boiling PointNot reported
Melting PointNot reported

The compound’s logP value of 3.38 indicates moderate lipophilicity, favoring solubility in organic solvents like dichloromethane or ethyl acetate . Its isothiocyanate group exhibits strong infrared (IR) absorption near 2100 cm⁻¹, a hallmark of the -N=C=S stretching vibration. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals: a singlet for the tert-butyl group (δ 1.35 ppm, 9H) and aromatic protons (δ 7.45–8.10 ppm).

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthesis route involves esterification of 4-isothiocyanatobenzoic acid with tert-butyl alcohol under acidic conditions. A typical procedure includes:

  • Dissolving 4-isothiocyanatobenzoic acid (1 eq) in anhydrous dichloromethane.

  • Adding tert-butyl alcohol (1.2 eq) and a catalytic amount of sulfuric acid or p-toluenesulfonic acid.

  • Refluxing the mixture at 40–50°C for 12–24 hours.

  • Purifying the product via column chromatography (yield: 70–85%).

Industrial-Scale Production

Industrial manufacturers employ continuous flow reactors to optimize yield and purity. Key steps include:

  • Precision temperature control (50–60°C) to minimize side reactions.

  • In-line purification using scavenger resins to remove unreacted acid.

  • Automated crystallization to isolate the product in >95% purity.

A comparative analysis of synthesis methods is provided below:

ParameterLaboratory MethodIndustrial Method
Reaction Time12–24 hours2–4 hours
Yield70–85%90–95%
PurificationColumn chromatographyCrystallization
CatalystH₂SO₄ or p-TsOHHeterogeneous acid catalysts

Chemical Reactivity and Derivative Formation

The isothiocyanate group’s electrophilicity drives diverse reactions:

Nucleophilic Additions

Primary amines react with tert-butyl 4-isothiocyanatobenzoate to form thiourea derivatives:
R-NH2+Ar-N=C=SR-NH-C(S)-NH-Ar\text{R-NH}_2 + \text{Ar-N=C=S} \rightarrow \text{R-NH-C(S)-NH-Ar}
This reaction is pivotal in synthesizing enzyme inhibitors and fluorescent probes.

Oxidation and Reduction

  • Oxidation: Treatment with hydrogen peroxide yields sulfonyl derivatives (e.g., sulfonamides).

  • Reduction: Sodium borohydride reduces the isothiocyanate to a thiol group, enabling conjugation with gold nanoparticles.

Cycloadditions

The compound participates in [4+1] cycloadditions with diazo compounds to form thiadiazole rings, useful in agrochemical development.

Biological Activity and Applications

Proteomics and Protein Labeling

tert-Butyl 4-isothiocyanatobenzoate is widely used to label primary amines in proteins via thiourea bond formation. This application leverages its:

  • Rapid kinetics (reaction completes within 30 minutes at pH 8.5).

  • Compatibility with mass spectrometry, as the tert-butyl group minimizes fragmentation during ionization.

Anticancer Research

Isothiocyanates inhibit histone deacetylases (HDACs) and nuclear factor-κB (NF-κB), pathways implicated in tumor proliferation. In vitro studies demonstrate IC₅₀ values of 10–20 μM against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines.

Enzyme Inhibition

The compound acts as a competitive inhibitor of cysteine proteases (e.g., caspase-3), with Kᵢ values in the nanomolar range. This property is exploited in neurodegenerative disease research.

Comparison with Structural Analogues

The tert-butyl group’s steric bulk differentiates this compound from analogues like methyl 4-isothiocyanatobenzoate:

Propertytert-Butyl 4-IsothiocyanatobenzoateMethyl 4-Isothiocyanatobenzoate
Molecular Weight235.30 g/mol193.21 g/mol
LogP3.382.15
Proteomic StabilityHigh (resists hydrolysis)Moderate
Synthetic UtilityPreferred for in vivo studiesLimited to in vitro applications

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